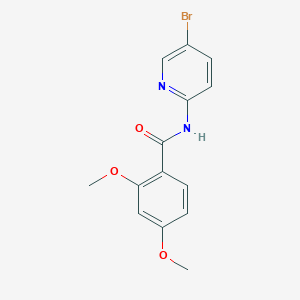![molecular formula C19H22N2O4 B243789 N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B243789.png)
N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide, also known as IB-MECA, is a synthetic compound that is used in scientific research. It belongs to the class of adenosine A3 receptor agonists and is commonly used to study the effects of adenosine on various physiological and biochemical processes.
Mécanisme D'action
N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide acts as an agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is involved in various physiological and biochemical processes. Activation of the adenosine A3 receptor by N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide leads to the activation of various signaling pathways, which can result in the inhibition of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, which can help to reduce inflammation. N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells, which can help to inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide in lab experiments is its specificity for the adenosine A3 receptor. This allows researchers to study the effects of adenosine on various biological processes without the interference of other receptors. However, one limitation of using N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide is that it can have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide in scientific research. One direction is the study of its effects on cardiovascular diseases, as adenosine has been shown to have a protective effect on the heart. Another direction is the study of its effects on neurodegenerative diseases, as adenosine has been shown to have neuroprotective effects. Additionally, the development of more specific adenosine A3 receptor agonists could help to further elucidate the role of adenosine in various biological processes.
Méthodes De Synthèse
The synthesis of N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide involves several steps, including the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(isobutyrylamino)aniline to form the amide product, which is then further reacted with sodium methoxide to form N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide.
Applications De Recherche Scientifique
N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been widely used in scientific research to study the effects of adenosine on various biological processes. It is commonly used in studies related to inflammation, cancer, and cardiovascular diseases. N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been shown to have anti-inflammatory effects and can inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C19H22N2O4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3,5-dimethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)18(22)20-14-6-5-7-15(10-14)21-19(23)13-8-16(24-3)11-17(9-13)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Clé InChI |
ABSHEGNEYCJUPV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canonique |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-propoxybenzamide](/img/structure/B243716.png)



![N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B243721.png)
![N-acetyl-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B243722.png)
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B243724.png)
![4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B243729.png)